molecular formula C6H10ClN3O3 B2470745 (2S)-2-Amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride CAS No. 2580100-34-9

(2S)-2-Amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride

Cat. No. B2470745
CAS RN: 2580100-34-9
M. Wt: 207.61
InChI Key: BXPMSSQEJKZKHJ-WCCKRBBISA-N
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Description

(2S)-2-Amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride, also known as ACPD, is a synthetic compound that acts as an agonist for the metabotropic glutamate receptor. ACPD is commonly used in scientific research due to its ability to modulate glutamate transmission, which is involved in many physiological processes.

Scientific Research Applications

Synthesis Techniques

A study by Katritzky et al. (2004) showcased the use of microwave reactions for the facile synthesis of oxazolines and thiazolines, demonstrating a novel application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions with short reaction times. This research provides a methodological advancement in the synthesis of complex organic compounds, which could include derivatives of the specified amino acid (Katritzky, Cai, Suzuki, & Singh, 2004).

Chelating Agents

Dobosz et al. (1998) explored the transformation of an amino group into an oxime and the carboxylic group into a hydroxamic function, leading to a more powerful chelating agent for Cu2+ and Ni2+ ions. This research suggests potential applications in metal ion chelation and removal, which could be relevant to environmental cleanup or metal recovery processes (Dobosz, Fritsky, Karaczyn, Kozłowski, Sliva, & Świątek-Kozłowska, 1998).

Novel Compounds and Their Applications

Ghandi, Zarezadeh, and Taheri (2011) reported on the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction, which might indicate potential applications in pharmaceuticals or materials science (Ghandi, Zarezadeh, & Taheri, 2011).

Corrosion Inhibition

Khaled (2003) explored the inhibitive action of benzimidazole derivatives against the corrosion of iron in acidic solutions, highlighting the potential use of similar compounds in protecting metals from corrosion (Khaled, 2003).

properties

IUPAC Name

(2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c7-4(5(10)11)1-3-2-8-6(12)9-3;/h2,4H,1,7H2,(H,10,11)(H2,8,9,12);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMSSQEJKZKHJ-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)N1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2580100-34-9
Record name (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride
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